molecular formula C24H17ClN2O2 B11098907 1-[(E)-(2-phenylhydrazinylidene)methyl]naphthalen-2-yl 4-chlorobenzoate

1-[(E)-(2-phenylhydrazinylidene)methyl]naphthalen-2-yl 4-chlorobenzoate

Cat. No.: B11098907
M. Wt: 400.9 g/mol
InChI Key: FNRRSEPRFHKEJF-WGOQTCKBSA-N
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Description

1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE is a complex organic compound that features a phenylhydrazone group, a naphthyl group, and a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE typically involves the condensation of 2-naphthyl 4-chlorobenzoate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then stabilized by the naphthyl and chlorobenzoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pH conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The phenylhydrazone group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoates.

Scientific Research Applications

1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The phenylhydrazone group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The naphthyl and chlorobenzoate groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylhydrazone group is particularly reactive, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C24H17ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

[1-[(E)-(phenylhydrazinylidene)methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C24H17ClN2O2/c25-19-13-10-18(11-14-19)24(28)29-23-15-12-17-6-4-5-9-21(17)22(23)16-26-27-20-7-2-1-3-8-20/h1-16,27H/b26-16+

InChI Key

FNRRSEPRFHKEJF-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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